2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common method .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not well-documented .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compounds derived from 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have been synthesized and characterized using spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations have been employed for comparative analysis of spectroscopic data and geometrical parameters, aiding in understanding their molecular structures (Qing-mei Wu et al., 2021).
Crystallographic Studies : Additional crystallographic studies emphasize the consistency of molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction. These studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).
Application in Chemical Synthesis
Pd-Catalyzed Borylation : Research demonstrates the effectiveness of Pd-catalyzed borylation in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method has been found particularly effective for borylation of arylbromides bearing sulfonyl groups (J. Takagi & T. Yamakawa, 2013).
Microwave-Assisted Boronate Ester Formation : Microwave-assisted synthesis has been utilized for the convenient synthesis of heteroaryl-linked benzimidazoles via boronate ester formation, showcasing a wide variety of heteroaryl-substituted benzimidazoles (T. Rheault et al., 2009).
Bioorganic and Medicinal Chemistry
Prochelator Design for Oxidative Stress : A study on BSIH, a prodrug version of a metal chelator, investigates the efficiency of prochelator-to-chelator conversion and its ability to protect cells under oxidative stress. This research is significant for developing compounds that can conditionally target iron sequestration in cells experiencing oxidative stress (Qin Wang & K. Franz, 2018).
Detection of Hydrogen Peroxide Vapor : The introduction of certain functional groups enhances the sensing performance of borate to hydrogen peroxide vapor. This is crucial for detecting peroxide-based explosives and has significant implications in explosive detection (Yanyan Fu et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to interact with alkylbenzenes and alkyl or aryl alkynes and alkenes .
Mode of Action
The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to an organic molecule . This process often occurs in the presence of a palladium catalyst .
Biochemical Pathways
The borylation of alkylbenzenes and alkyl or aryl alkynes and alkenes leads to the formation of pinacol benzyl boronate and other boronates
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, the presence of a palladium catalyst is necessary for the compound’s borylation activity . Other factors, such as pH, temperature, and the presence of other molecules, could also potentially influence the compound’s action.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKLPVDOLDOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594038 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188665-75-0 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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